Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the ring-opening of 2,5-dimethylfuran followed by aldol condensation and hydrogenation-cyclization.
Introduction of the benzyloxy and methoxy groups: These groups can be introduced through substitution reactions using appropriate benzyl and methoxy reagents.
Formation of the pyrimidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Tetrahydrofuran-2,3,4,5-tetracarboxylate: This compound has a similar tetrahydrofuran ring but with different substituents.
Dodecyl [(tetrahydrofuran-2-ylmethyl)amino]methanedithioate: This compound contains a tetrahydrofuran ring with an amino and dithioate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O6 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-16-22(24(28)33-15-19-9-6-12-31-19)23(27-25(29)26-16)18-10-11-20(30-2)21(13-18)32-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19,23H,6,9,12,14-15H2,1-2H3,(H2,26,27,29) |
InChI Key |
JSUAHKYEAIALJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OCC4CCCO4 |
Origin of Product |
United States |
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